molecular formula C21H18N2OS B382282 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyl)acetamide CAS No. 300829-50-9

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyl)acetamide

Cat. No. B382282
CAS RN: 300829-50-9
M. Wt: 346.4g/mol
InChI Key: HKNQVPNFSMEJHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyl)acetamide, also known as TAK-632, is a small molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) signaling pathway. This compound has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the growth and proliferation of cancer cells.

Mechanism of Action

Target of Action

The primary targets of this compound are JNK2 and JNK3 kinases . These kinases are part of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in cellular signaling processes.

Mode of Action

The compound interacts with its targets, JNK2 and JNK3, by binding to the ATP-binding site of these kinases . The 3-cyano substituent of the compound forms an H-bond acceptor interaction with the hinge region of the ATP-binding site . This unique binding mode inhibits the activity of the kinases, thereby modulating the MAPK signaling pathway.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyl)acetamide is its specificity for the MEK1/2 enzymes. This specificity allows for targeted inhibition of the MAPK signaling pathway without affecting other signaling pathways. However, one limitation of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyl)acetamide is its potential toxicity, which may limit its use in vivo. In addition, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyl)acetamide may have limited efficacy in certain types of cancer, which may require combination therapy with other drugs.

Future Directions

For research on N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyl)acetamide include investigating its potential use in combination therapy with other drugs, as well as its potential use in the treatment of inflammatory diseases. In addition, further studies are needed to determine the optimal dosage and administration of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyl)acetamide, as well as its potential toxicity in vivo. Finally, more research is needed to determine the efficacy of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyl)acetamide in different types of cancer, as well as its potential use in the prevention of cancer metastasis.

Synthesis Methods

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyl)acetamide can be synthesized using a multi-step process that involves the reaction of several chemical intermediates. The first step involves the reaction of 2-naphthoic acid with thionyl chloride to form 2-naphthoyl chloride. The second step involves the reaction of 2-naphthoyl chloride with N-(2-aminoethyl)-4-methylbenzenesulfonamide to form 2-(1-naphthyl)acetamide. The final step involves the reaction of 2-(1-naphthyl)acetamide with 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene to form N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyl)acetamide.

Scientific Research Applications

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyl)acetamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and proliferation of cancer cells in various types of cancer, including melanoma, lung cancer, and pancreatic cancer. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyl)acetamide works by inhibiting the MAPK signaling pathway, which is often overactivated in cancer cells. This pathway is responsible for regulating cell growth, differentiation, and survival, and its dysregulation can lead to the development of cancer.

properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-naphthalen-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c22-13-18-17-10-3-4-11-19(17)25-21(18)23-20(24)12-15-8-5-7-14-6-1-2-9-16(14)15/h1-2,5-9H,3-4,10-12H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNQVPNFSMEJHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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